molecular formula C20H16BrNO3 B5473471 2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE

2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE

Cat. No.: B5473471
M. Wt: 398.2 g/mol
InChI Key: BQMYWYFIVFXDSU-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound that features a quinoline core structure substituted with a bromo-methoxyphenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE typically involves a multi-step process. One common route starts with the preparation of the quinoline core, followed by the introduction of the bromo-methoxyphenyl group through a Heck reaction. The final step involves esterification to form the acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline core or the phenyl group.

    Substitution: The bromo group can be substituted with other nucleophiles to create derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL METHYL ETHER
  • 2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL BENZOATE

Uniqueness

2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinolin-8-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO3/c1-13(23)25-19-5-3-4-14-6-9-17(22-20(14)19)10-7-15-12-16(21)8-11-18(15)24-2/h3-12H,1-2H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMYWYFIVFXDSU-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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